molecular formula C10H11N3O B1328939 N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine CAS No. 1119452-58-2

N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine

Cat. No.: B1328939
CAS No.: 1119452-58-2
M. Wt: 189.21 g/mol
InChI Key: ALHZMUMXANRXSM-UHFFFAOYSA-N
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Description

N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic aromatic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the oxadiazole ring and a methylamine group.

Preparation Methods

The synthesis of N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclodehydration of an appropriate amidoxime with a carboxylic acid derivative.

    Introduction of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the methylamine group: This step involves the alkylation of the oxadiazole ring with a methylamine derivative under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine can be compared with other similar compounds, such as:

    N-Methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-YL)-methyl]amine: This compound has a similar structure but with a different oxadiazole ring position.

    N-Methyl-N-[(5-phenyl-1,2,5-oxadiazol-3-YL)-methyl]amine: This compound has a different oxadiazole ring isomer.

    N-Methyl-N-[(5-phenyl-1,3,4-thiadiazol-2-YL)-methyl]amine: This compound contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.

The uniqueness of this compound lies in its specific oxadiazole ring structure and the presence of the phenyl and methylamine groups, which confer distinct chemical and biological properties.

Biological Activity

N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O
Molecular Weight189.21 g/mol
CAS Number1119452-58-2
StructureStructure

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds containing the oxadiazole moiety. In particular, derivatives similar to this compound have demonstrated promising results against various cancer cell lines.

  • Mechanism of Action : The oxadiazole ring appears to enhance the interaction with specific cellular targets involved in cancer proliferation. For instance, compounds with bulky aryl groups have shown increased potency against cancer cell lines such as HCT-116 (colorectal carcinoma), HepG-2 (hepatocellular carcinoma), and MCF-7 (breast cancer) .
  • Structure Activity Relationship (SAR) : The presence of a phenyl group at the 5-position and a methylamine substitution has been linked to improved biological activity. A study indicated that modifications in these positions significantly affect the compound's efficacy .

Case Studies and Research Findings

Several studies provide insights into the biological efficacy of this compound and related compounds:

  • In Vitro Studies : A recent investigation evaluated a series of oxadiazole derivatives for their anti-proliferative effects. Among them, certain derivatives displayed IC50 values ranging from 10 nM to 1.51 μM against selected cancer cell lines . The compound N-Methyl-N-(5-(benzyl)-1,2,4-oxadiazol-3-YL)-methylamine exhibited moderate activity with an IC50 of approximately 35.58 μM against HepG-2 cells.
  • Molecular Docking Studies : Computational analyses have supported experimental findings by modeling the interactions between these compounds and their biological targets. For example, docking studies indicated that N-Methyl-N-(5-(benzyl)-1,2,4-oxadiazol-3-YL)-methylamine binds effectively to EGFR family members .
  • Safety and Toxicity : Assessments using WI-38 normal human lung fibroblast cells demonstrated that while some derivatives are potent against cancer cells, they maintain a favorable safety profile . This is crucial for further development as therapeutic agents.

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHZMUMXANRXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the ring-fission reaction described in the research paper?

A1: While the abstract does not provide specific details about the reaction conditions or products, it highlights a novel reaction pathway for N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine derivatives. [] This type of ring-fission reaction, involving the cleavage of a C-C bond within the oxadiazole ring, could potentially lead to the synthesis of new compounds with distinct biological activities or be employed in developing new synthetic methodologies. Further investigation into the reaction mechanism, scope, and potential applications would be necessary to fully understand its significance.

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